An In-depth Technical Guide to Boc-NH-PEG36-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Boc-NH-PEG36-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG36-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine at one end and a terminal carboxylic acid at the other, connected by a 36-unit PEG spacer, allows for controlled and sequential conjugation of different molecules.[1][3] This guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-NH-PEG36-CH2CH2COOH, complete with experimental protocols and data presented for practical use by researchers.
The hydrophilic PEG chain enhances the solubility and stability of conjugated molecules, improves their pharmacokinetic properties, and can reduce the immunogenicity of peptides and proteins.[1] The Boc protecting group provides an orthogonal handle for selective deprotection under mild acidic conditions, enabling multi-step conjugation strategies.[1][4] This makes it a critical component in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6][7]
Chemical Structure and Properties
Boc-NH-PEG36-CH2CH2COOH is a linear molecule composed of three key functional components: a Boc-protected amine, a polyethylene glycol spacer, and a terminal carboxylic acid.
Structure:
The physicochemical properties of Boc-NH-PEG36-CH2CH2COOH are summarized in the table below. These properties are crucial for its application in various biochemical and pharmaceutical contexts.
| Property | Value | Reference(s) |
| Molecular Formula | C₈₅H₁₆₉NO₄₀ | [1] |
| Molecular Weight | ~1789 g/mol (Calculated for n=36) | [1] |
| Appearance | White to off-white solid or viscous oil | [1] |
| Purity | Typically ≥95% (determined by HPLC or NMR) | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight. | [1] |
Key Reactions and Experimental Protocols
The utility of Boc-NH-PEG36-CH2CH2COOH lies in its ability to undergo sequential and specific conjugation reactions. The two primary reactions involve the activation of the carboxylic acid for coupling to amines and the deprotection of the Boc group to reveal a primary amine for further modification.
Activation of Carboxylic Acid and Conjugation to Primary Amines
The terminal carboxylic acid can be activated using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable, amine-reactive NHS ester, which can then efficiently react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[2]
Experimental Protocol: Activation and Conjugation
-
Reagent Preparation:
-
Activation of Carboxylic Acid:
-
In a separate tube, dissolve EDC and NHS/Sulfo-NHS in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.7-6.0).[8] A 2-5 fold molar excess of EDC and NHS over the PEG linker is recommended.[2]
-
Add the Boc-NH-PEG36-CH2CH2COOH stock solution to the EDC/NHS mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG linker.[2][9]
-
-
Conjugation to Primary Amine:
-
Immediately add the activated PEG linker solution to the solution of the amine-containing molecule. The molar ratio of the PEG linker to the protein should be optimized, with a 5- to 50-fold molar excess of the linker being a typical starting point.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][2]
-
-
Quenching:
-
Purification:
-
Purify the conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and by-products.[1]
-
Boc Deprotection
The Boc protecting group is stable under a variety of conditions but can be readily removed using a moderately strong acid, such as trifluoroacetic acid (TFA), to yield a free primary amine.[1][4]
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (B109758) (DCM).[1][4]
-
Acid Treatment: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the reaction mixture.[1][4]
-
Incubation: Stir the reaction at room temperature for 30-60 minutes.[1] The progress of the reaction can be monitored by TLC or LC-MS.[4]
-
Solvent Removal: Remove the TFA and DCM by rotary evaporation or by precipitating the product in cold diethyl ether.[10]
-
Washing: Wash the precipitated product with cold ether to remove residual TFA and dry under vacuum.[2]
Applications in Drug Development
Boc-NH-PEG36-CH2CH2COOH is a versatile tool in the development of novel therapeutics due to its well-defined structure and bifunctional nature.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The PEG spacer enhances the solubility and stability of the ADC.
-
PROTACs: In the field of targeted protein degradation, this linker is ideally suited for the synthesis of PROTACs, where it connects a target protein ligand and an E3 ubiquitin ligase ligand.[5] The length and flexibility of the PEG36 chain are critical for optimizing the formation of the ternary complex.[5]
-
Drug Delivery: These linkers are used to attach drugs to targeting ligands or to create "stealth" nanoparticles that can evade the immune system, thereby increasing circulation half-life.[1][11]
-
Surface Modification: Surfaces of medical devices or biosensors can be functionalized with this linker to reduce non-specific protein binding and improve biocompatibility.[1]
Visualizing Workflows and Pathways
The following diagrams illustrate key processes involving Boc-NH-PEG36-CH2CH2COOH.
Caption: General workflow for bioconjugation using Boc-NH-PEG36-CH2CH2COOH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
